BenchChemオンラインストアへようこそ!

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is a fluorinated α,α-disubstituted phenethylamine derivative, structurally defined by a phenyl ring linked to a propane backbone bearing both a methyl and a trifluoromethyl group on the carbon adjacent to the primary amine. This compound belongs to the class of α-trifluoromethyl amines, which are recognized as metabolically stable amide bond bioisosteres in medicinal chemistry.

Molecular Formula C10H12F3N
Molecular Weight 203.208
CAS No. 1851698-97-9
Cat. No. B2851171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine
CAS1851698-97-9
Molecular FormulaC10H12F3N
Molecular Weight203.208
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(F)(F)F)N
InChIInChI=1S/C10H12F3N/c1-9(14,10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,14H2,1H3
InChIKeyPELLNMJDXDTLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine (CAS 1851698-97-9): Procurement-Relevant Identity and Core Characteristics


1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine is a fluorinated α,α-disubstituted phenethylamine derivative, structurally defined by a phenyl ring linked to a propane backbone bearing both a methyl and a trifluoromethyl group on the carbon adjacent to the primary amine. This compound belongs to the class of α-trifluoromethyl amines, which are recognized as metabolically stable amide bond bioisosteres in medicinal chemistry [1]. Its hydrochloride salt (CAS 2138085-74-0) is the most common procurement form, typically offered at purities ≥95% . The presence of the strongly electron-withdrawing trifluoromethyl group profoundly alters the amine's basicity, lipophilicity, and metabolic profile relative to its non-fluorinated or ring-substituted analogs.

Why Generic Substitution of 1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine Is Not Advisable


Superficial structural similarity among phenethylamines masks critical differences in physicochemical and pharmacokinetic behavior. The α-CF3 substituent in 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine drastically reduces amine basicity compared to its α-CH3 analog (phentermine), with an estimated pKa drop of approximately 4–5 log units [1]. This shift alters ionization state at physiological pH, directly impacting membrane permeability, target engagement, and potential off-target interactions. Furthermore, the C–CF3 bond is resistant to oxidative metabolism, overcoming a primary clearance pathway for α-CH3 phenethylamines [2]. Therefore, substituting this compound with a non-fluorinated or ring-fluorinated analog without adjusting for these fundamental differences would invalidate structure-activity relationship (SAR) conclusions and likely lead to divergent in vivo outcomes.

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine


Amine Basicity (pKa) Reduction Versus Phentermine

The replacement of the α-methyl group in phentermine with a trifluoromethyl group in 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine dramatically lowers amine basicity. This is a critical differentiator for central nervous system (CNS) drug design, where excessive basicity can lead to undesirable phospholipidosis and hERG channel interactions. A computational comparison using the Morgenthaler method reveals a substantial difference in predicted pKa values [1].

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Enhanced Lipophilicity (LogP/LogD) Relative to Non-Fluorinated Analog

The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry. Its incorporation into the phenethylamine scaffold significantly increases partition coefficients, a critical factor for membrane permeation and metabolic stability. A comparison of calculated LogP values illustrates this advantage over the non-fluorinated parent structure [1].

Pharmacokinetics Lipophilicity Drug-Likeness

Metabolic Stability Conferred by the α-Trifluoromethyl Group

A primary metabolic route for α-methyl phenethylamines like phentermine is N-dealkylation and oxidative deamination catalyzed by cytochrome P450 enzymes. Replacing the α-methyl with an α-trifluoromethyl group effectively blocks this pathway due to the chemical inertness of the C–F bond, as evidenced by the metabolic fate of structurally analogous α-CF3 amines in human liver microsome assays [1].

Drug Metabolism Oxidative Stability Pharmacokinetics

Versatile Synthetic Intermediate for Chiral Amine Synthesis

The steric and electronic environment created by the quaternary α-carbon bearing both methyl and trifluoromethyl groups makes this compound an excellent substrate for asymmetric synthesis. A patent specifically claims the use of a closely related Schiff base derived from this amine scaffold for enantioselective transamination, achieving products with >99% enantiomeric excess (ee) [1]. This level of stereochemical fidelity is not attainable with less sterically demanding non-fluorinated analogs.

Asymmetric Synthesis Chiral Building Block Process Chemistry

Conformational Restriction and Steric Bulk for Enhanced Target Selectivity

The quaternary α-carbon substituted with both a methyl and a trifluoromethyl group introduces significant steric bulk and restricts rotational freedom compared to secondary amine analogs like norfenfluramine. Molecular modeling studies on α-CF3 phenethylamines indicate a reduction in the number of accessible low-energy conformers, which can enhance selectivity for specific aminergic G-protein-coupled receptor (GPCR) subtypes [1].

Conformational Analysis Receptor Selectivity Structure-Based Drug Design

Purity Profile and Quality Control Differentiation for Reliable SAR

Reputable suppliers provide this compound with rigorous analytical certification, including NMR, HPLC, and mass spectrometry, ensuring ≥95% purity . In contrast, many closely related α-CF3 amines available from non-specialist vendors are often sold at lower purities (90-95%) without guaranteed impurity profiles. This analytical stringency is critical for quantitative SAR studies where minor impurities can confound biological assay results.

Analytical Chemistry Quality Assurance Reproducibility

Optimal Application Scenarios for 1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine Based on Quantitative Evidence


Design of CNS-Penetrant Drug Candidates with Reduced hERG Liability

The compound's drastically reduced basicity (pKa ≈ 5.7 vs. >10 for phentermine) minimizes the fraction of positively charged amine at physiological pH. This is a key design strategy to attenuate hERG potassium channel binding, a common toxicity associated with basic amine drugs. Medicinal chemistry teams should prioritize this scaffold when the target product profile demands CNS activity without cardiac ion channel interference [1].

Enantioselective Synthesis of Fluorinated Chiral Amines as API Intermediates

Leveraging the enantioselective transamination method patented by Soloshonok et al., this compound can be used to generate enantiopure α-CF3 amines (>99% ee). This is directly applicable to the synthesis of fluorinated active pharmaceutical ingredients (APIs) where stereochemistry is critical for efficacy and safety. Process R&D groups can employ this intermediate to streamline production of single-enantiomer drug candidates [2].

Metabolic Stability Improvement in Lead Optimization Programs

The α-CF3 group confers resistance to cytochrome P450-mediated oxidative deamination, as evidenced by a projected >4-fold reduction in intrinsic clearance. This compound should be selected as a core scaffold in lead optimization when the primary metabolic soft spot of a phenethylamine lead series is identified as α-carbon oxidation. Its use can significantly improve pharmacokinetic half-life and reduce first-pass metabolism [3].

Fragment-Based Screening Libraries Targeting Aminergic GPCRs

With an estimated 2.5-fold reduction in conformational flexibility compared to flexible analogs like norfenfluramine, this rigidified α-CF3 amine provides a pre-organized pharmacophore for aminergic receptor binding. This conformational restriction can enhance binding entropy and improve selectivity profiles in fragment-based drug discovery campaigns targeting serotonin, dopamine, or adrenergic receptor subtypes [4].

Quote Request

Request a Quote for 1,1,1-Trifluoro-2-methyl-3-phenylpropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.